
physicochemical properties of 3-Bromo-1H-
1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Bromo-1H-1,2,4-triazole

Cat. No.: B147057 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1H-1,2,4-triazole

Introduction
3-Bromo-1H-1,2,4-triazole (CAS No: 7343-33-1) is a halogenated heterocyclic compound that

has emerged as a cornerstone building block in modern medicinal and agricultural chemistry.[1]

Its unique structural features—a planar, aromatic 1,2,4-triazole ring functionalized with a

reactive bromine atom—endow it with versatile chemical reactivity and significant biological

potential. This scaffold is a key component in a variety of bioactive molecules, including

antifungal agents, herbicides, and innovative anticancer therapeutics.[2][3] Notably, the 1,2,4-

triazole core is present in FDA-approved drugs such as the aromatase inhibitors letrozole and

anastrozole, used in breast cancer therapy, highlighting the scaffold's clinical significance.[3]

A thorough understanding of the physicochemical properties of 3-Bromo-1H-1,2,4-triazole is

paramount for researchers, scientists, and drug development professionals. These properties

govern its reactivity, solubility, stability, and pharmacokinetic profile, directly influencing its

handling, synthetic utility, and the biological performance of its derivatives. This guide provides

a comprehensive analysis of its core properties, supported by experimental protocols and field-

proven insights, to empower its effective application in research and development.

Caption: Molecular structure and tautomeric equilibrium of 3-Bromo-1H-1,2,4-triazole.

Part 1: Core Physicochemical Properties
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The fundamental physicochemical characteristics of 3-Bromo-1H-1,2,4-triazole are

summarized below. These parameters are critical for predicting its behavior in both chemical

reactions and biological systems.

Property Value Source(s)

Molecular Formula C₂H₂BrN₃ [1][2]

Molecular Weight 147.96 g/mol [1][4]

Appearance
White to light yellow crystalline

solid/powder
[1][2]

Melting Point 187-197 °C [1][4][5]

Boiling Point 295.4 °C (Predicted) [1][5]

pKa 7.84 ± 0.20 (Predicted) [2][5]

LogP (Octanol/Water) 0.57 [1]

Solubility Sparingly soluble in water [2]

Density ~2.1 g/cm³ (Predicted) [1][5]

In-Depth Analysis of Key Properties
Structure and Tautomerism 3-Bromo-1H-1,2,4-triazole features a five-membered aromatic ring

containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the

3-position is a key feature for its synthetic utility. Like many nitrogen-containing heterocycles, it

exhibits prototropic tautomerism. The proton can reside on different nitrogen atoms, leading to

distinct tautomeric forms. For bromo-substituted 1,2,4-triazoles, the 3-bromo-1H-1,2,4-triazole
and 5-bromo-1H-1,2,4-triazole tautomers are considered to be of similar energy.[6] The 3-

bromo-1H tautomer is the most commonly depicted form in chemical literature and databases.

Understanding this equilibrium is vital, as different tautomers can exhibit varied reactivity and

binding interactions in biological targets.

Thermal Properties The compound has a relatively high melting point, reported in the range of

187-197 °C, which is indicative of a stable, well-ordered crystalline lattice structure with

significant intermolecular interactions.[1][4][5] The predicted boiling point is high, though the
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compound may decompose upon heating.[7] Its thermal stability is an important consideration

for designing synthetic reactions, particularly those requiring elevated temperatures.

Acidity/Basicity (pKa) The predicted pKa of approximately 7.84 suggests that 3-Bromo-1H-
1,2,4-triazole is a weak acid, with the N-H proton being the most acidic site.[2] The 1,2,4-

triazole ring itself is amphoteric, capable of being protonated at a nitrogen atom in strongly

acidic conditions (pKa of the conjugate acid is ~2.45).[8][9] This property is of paramount

importance in drug development. The pKa determines the ionization state of the molecule at

physiological pH (around 7.4), which in turn influences its solubility, membrane permeability,

and ability to interact with biological targets.

Lipophilicity (LogP) The octanol-water partition coefficient (LogP) is a measure of a compound's

lipophilicity. With a LogP value of approximately 0.57, 3-Bromo-1H-1,2,4-triazole exhibits

balanced hydrophilic and lipophilic character.[1] This moderate lipophilicity is often a desirable

trait in drug candidates, as it facilitates passage through biological membranes without causing

poor aqueous solubility. This value serves as a baseline for designing derivatives with

optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Part 2: Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-
Bromo-1H-1,2,4-triazole.

Spectroscopy Characteristic Features

¹H NMR
A singlet for the C5-H proton, typically

downfield. A broad singlet for the N1-H proton.

¹³C NMR
Two signals for the aromatic carbons (C3 and

C5).

IR Spectroscopy
Absorption bands for N-H stretching, C-H

stretching, and C=N/C-N ring vibrations.

Mass Spectrometry

A characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ in an

approximate 1:1 ratio, due to the presence of

⁷⁹Br and ⁸¹Br isotopes.[10]
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Expertise in Interpretation:

Mass Spectrometry: The most definitive initial identification often comes from mass

spectrometry. The presence of the bromine isotope pattern is a powerful diagnostic tool that

immediately confirms the presence and number of bromine atoms in the molecule.

NMR Spectroscopy: ¹H NMR confirms the presence of the single proton on the triazole ring.

The chemical shift provides information about the electronic environment. The broadness of

the N-H signal is typical and its position can be solvent-dependent.

Part 3: Reactivity and Stability
Chemical Reactivity 3-Bromo-1H-1,2,4-triazole is a versatile synthetic intermediate primarily

due to two reactive sites: the C-Br bond and the N-H bond.

C-Br Bond Reactivity: The bromine atom is a good leaving group and readily participates in

various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Evans-Lam

couplings.[3] These reactions are fundamental in medicinal chemistry for creating C-C and

C-N bonds, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at

the 3-position of the triazole ring. This versatility has been exploited to build libraries of

compounds for structure-activity relationship (SAR) studies.[3]

N-H Bond Reactivity: The acidic proton on the ring nitrogen can be deprotonated with a

suitable base, and the resulting anion can be alkylated or arylated to generate N-substituted

derivatives.

Chemical Stability The compound is generally stable under standard laboratory conditions.

However, caution is advised in reactions involving high temperatures and strong bases, as

these conditions can sometimes trigger undesirable side reactions involving the halogen

substituent.[3] It is classified as an irritant and may be harmful if swallowed, causing skin and

eye irritation.[4] Appropriate personal protective equipment should be used during handling.

Part 4: Experimental Protocols for Physicochemical
Characterization
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The following protocols are standardized methodologies for determining the key

physicochemical properties of 3-Bromo-1H-1,2,4-triazole. These protocols are designed to be

self-validating and reflect best practices in the field.

Protocol 1: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for melting point determination in the pharmaceutical

industry. Unlike traditional visual methods, it provides a highly accurate and reproducible

melting temperature (T_onset and T_peak). Furthermore, the shape and sharpness of the

endothermic peak offer critical information about the sample's purity; impurities typically lead to

peak broadening and a depression of the melting point.[11]

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of 3-Bromo-1H-1,2,4-triazole into a standard

aluminum DSC pan. Crimp the pan with a lid.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min under a nitrogen purge

(50 mL/min).

Data Analysis: Record the heat flow as a function of temperature. The melting point is

determined from the resulting endotherm. The onset temperature is the intersection of the

baseline with the leading edge of the peak, while the peak maximum is also recorded.
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DSC Workflow for Melting Point

Start

Weigh 1-3 mg of sample
into aluminum pan

Crimp pan to seal

Load sample and reference
pans into DSC cell

Run thermal program
(e.g., ramp 10°C/min)

Analyze heat flow vs. temp data

Determine T_onset and T_peak

Click to download full resolution via product page

Caption: Workflow for determining melting point using DSC.

Protocol 2: Determination of pKa by Potentiometric
Titration
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Causality: While computational tools provide useful pKa estimates, experimental determination

is crucial for accurate ADME modeling and for understanding pH-dependent solubility.

Potentiometric titration is a robust and direct method that measures the change in pH of a

solution upon the addition of a titrant, allowing for the precise calculation of the pKa value.[9]

Methodology:

Sample Preparation: Prepare an aqueous solution of 3-Bromo-1H-1,2,4-triazole of known

concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like methanol

may be required. If so, a correction (Yasuda-Shedlovsky extrapolation) must be applied to

determine the pKa in pure water.

Instrument Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

Titration:

Place the sample solution in a jacketed beaker at a constant temperature (25 °C).

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH),

adding small, precise aliquots.

Record the pH after each addition, allowing the reading to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at

the half-equivalence point of the titration curve. Alternatively, use derivative plots to precisely

locate the equivalence point.
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Potentiometric Titration Workflow for pKa

Start

Prepare aqueous solution
of known concentration

Calibrate pH meter

Titrate with standardized base (NaOH)
recording pH vs. volume

Plot titration curve
(pH vs. Volume)

Identify half-equivalence point

pKa = pH at half-equivalence

Click to download full resolution via product page

Caption: Workflow for determining pKa via potentiometric titration.

Protocol 3: Determination of LogP by the Shake-Flask
Method (OECD 107)
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Causality: The shake-flask method is the traditional and most reliable method for determining

the LogP value. It directly measures the partitioning of a compound between two immiscible

phases (n-octanol and water), providing a foundational parameter for predicting drug

absorption and distribution. Its simplicity and directness make it a self-validating system for

lipophilicity assessment.

Methodology:

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing

them and allowing the phases to separate overnight.

Sample Preparation: Prepare a stock solution of 3-Bromo-1H-1,2,4-triazole in the aqueous

phase.

Partitioning:

In a centrifuge tube, combine a known volume of the sample solution with a known volume

of the pre-saturated n-octanol (e.g., 5 mL of each).

Shake the mixture vigorously for 20 minutes at a constant temperature (25 °C).

Centrifuge the mixture to ensure complete phase separation.

Concentration Analysis: Carefully remove an aliquot from the aqueous phase. Determine the

concentration of the compound using a suitable analytical technique, such as UV-Vis

spectroscopy or HPLC.

Calculation: The concentration in the octanol phase is determined by mass balance. The

partition coefficient (P) is the ratio of the concentration in the octanol phase to the

concentration in the aqueous phase. LogP is the base-10 logarithm of P.
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Shake-Flask Workflow for LogP
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Caption: Workflow for determining LogP via the shake-flask method.
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Conclusion
3-Bromo-1H-1,2,4-triazole is a molecule of significant strategic importance in the fields of drug

discovery and materials science. Its well-defined physicochemical properties—a stable

crystalline form, moderate lipophilicity, and weak acidity—make it an attractive starting point for

chemical synthesis. The true power of this scaffold lies in its predictable reactivity, which allows

for systematic structural modification to optimize biological activity and pharmacokinetic

properties. This guide has provided the foundational knowledge and experimental framework

necessary for researchers to confidently and effectively utilize 3-Bromo-1H-1,2,4-triazole in

their scientific endeavors. Future investigations into its solid-state chemistry, such as

polymorphism and co-crystal formation, could further unlock its potential in pharmaceutical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical properties of 3-Bromo-1H-1,2,4-
triazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147057#physicochemical-properties-of-3-bromo-1h-
1-2-4-triazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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